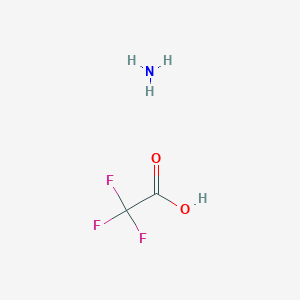

Ammonium trifluoroacetate

Description

The exact mass of the compound Ammonium trifluoroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148335. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ammonium trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.H3N/c3-2(4,5)1(6)7;/h(H,6,7);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNIBOIOWCTRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954989 | |

| Record name | Ammonium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals, soluble in water; [MSDSonline] | |

| Record name | Ammonium trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3336-58-1 | |

| Record name | Ammonium trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3336-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ammonium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA) is a versatile salt of significant interest in the pharmaceutical and chemical industries. It serves as a crucial reagent in the synthesis of complex fluorinated organic molecules and as a valuable mobile-phase additive in analytical techniques like high-performance liquid chromatography (HPLC) to enhance separation performance.[1] This guide provides a comprehensive overview of its synthesis from trifluoroacetic acid (TFA) and ammonia (B1221849), detailing the underlying chemistry, experimental protocols, and key physical data.

Synthesis Overview: An Acid-Base Neutralization

The synthesis of ammonium trifluoroacetate is a direct and efficient acid-base neutralization reaction.[1][2] Trifluoroacetic acid, a strong carboxylic acid, reacts with an ammonia source to form the corresponding ammonium salt and water (if aqueous ammonia is used). The reaction is exothermic and yields the salt as the primary product.

Reaction Pathway:

CF₃COOH + NH₃ → CF₃COONH₄

For laboratory preparations, aqueous ammonia (ammonium hydroxide) is a common choice.[2] In industrial settings, anhydrous ammonia gas is often preferred to avoid the introduction of water, which simplifies the downstream processing and isolation of the final product.[2]

Detailed Experimental Protocol

This section provides a detailed, step-by-step laboratory procedure for the synthesis of ammonium trifluoroacetate. The protocol is based on the fundamental principles of acid-base neutralization.

Materials and Equipment:

-

Trifluoroacetic acid (TFA), ≥99% purity

-

Ammonium hydroxide (B78521) solution (28-30% NH₃ in H₂O)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath situated on a magnetic stirrer.

-

Charging the Reactor: Carefully add 57.0 g (0.5 moles) of trifluoroacetic acid to the round-bottom flask. Begin stirring.

-

Addition of Ammonia: Slowly add 32.4 mL of concentrated ammonium hydroxide solution (~0.5 moles NH₃) dropwise to the stirring TFA solution using a dropping funnel over a period of 30-45 minutes. Caution: The reaction is exothermic; maintain the reaction temperature below 30°C by controlling the addition rate and ensuring efficient cooling with the ice bath.

-

Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. Check the pH of the solution; it should be approximately neutral (pH 6-7). If the solution is still acidic, add a small amount of ammonium hydroxide dropwise until neutrality is achieved.

-

Solvent Removal: Remove the ice bath and allow the flask to warm to room temperature. Concentrate the resulting solution under reduced pressure using a rotary evaporator to remove the water. Continue evaporation until a white crystalline solid is formed.

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Experimental Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is outlined below.

Data Presentation

The following table summarizes the key quantitative data and physical properties for ammonium trifluoroacetate.

| Parameter | Value | Reference |

| Molecular Formula | C₂H₄F₃NO₂ | [3] |

| Molecular Weight | 131.05 g/mol | [3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 123-125 °C | [3] |

| Solubility | Soluble in water | [2] |

| Theoretical Yield | ~65.5 g (based on 0.5 mol scale) | Calculated |

| Purity (Typical) | >98% (after recrystallization) | [2] |

| Decomposition Temp. | >120 °C | [2] |

Safety and Handling

-

Trifluoroacetic Acid (TFA): TFA is a highly corrosive and volatile strong acid. It can cause severe chemical burns upon contact with skin and eyes and is harmful if inhaled. All manipulations involving TFA must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

-

Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. It can cause burns to the skin, eyes, and respiratory tract. Handle with care in a well-ventilated area, using appropriate PPE.

-

Neutralization Reaction: The reaction between TFA and ammonia is highly exothermic. Proper cooling and slow, controlled addition of the base are critical to prevent overheating and potential boiling of the reaction mixture.

Store ammonium trifluoroacetate in a cool, dry place, away from heat sources, as it can decompose at temperatures above 120°C, releasing ammonia and trifluoroacetic acid.[2]

References

The Solubility of Ammonium Trifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) trifluoroacetate (B77799) in various organic solvents. This information is critical for professionals in research and development, particularly in the fields of peptide synthesis and chromatography, where ammonium trifluoroacetate is a frequently used reagent. This guide summarizes available quantitative and qualitative solubility data, details a general experimental protocol for solubility determination, and provides visualizations of key experimental workflows where this salt is employed.

Quantitative and Qualitative Solubility Data

Precise quantitative data on the solubility of ammonium trifluoroacetate in a wide range of organic solvents is not extensively documented in readily available literature. However, its widespread use in specific applications provides strong qualitative indicators of its solubility in relevant solvent systems. The following table summarizes the available data.

| Solvent | Chemical Formula | Solvent Type | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 10.0[1] | Not Specified | Requires sonication; the hygroscopic nature of DMSO can impact solubility.[1] |

| Water | H₂O | Polar Protic | Soluble[2][3][4] | 25 | A 0.1 g/mL solution is described as clear and colorless.[3] |

| Methanol (B129727) | CH₃OH | Polar Protic | Qualitatively Soluble | Not Specified | Inferred from its use as a solvent for polar compounds and in HPLC mobile phases.[5] |

| Ethanol | C₂H₅OH | Polar Protic | Qualitatively Soluble | Not Specified | Inferred from its structural similarity to methanol and general solubility principles. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Qualitatively Soluble | Not Specified | Commonly used as a mobile phase component with ammonium trifluoroacetate in HPLC.[6] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Qualitatively Soluble | Not Specified | A common solvent in solid-phase peptide synthesis where ammonium trifluoroacetate may be present. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Qualitatively Soluble | Not Specified | An alternative to DMF in solid-phase peptide synthesis.[7] |

Note on Qualitative Data: For solvents listed as "Qualitatively Soluble," this is inferred from the common use of ammonium trifluoroacetate in applications such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC), where its dissolution in these solvents is a prerequisite for the procedure.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following gravimetric method provides a reliable protocol. This method is adapted from general procedures for determining the solubility of organic salts in organic solvents.[8][9]

Objective: To determine the saturation solubility of ammonium trifluoroacetate in a given organic solvent at a specific temperature.

Materials:

-

Ammonium trifluoroacetate (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed, dry collection vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent (e.g., 10 mL) to a vial.

-

Add an excess of ammonium trifluoroacetate to the solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding the solid at the bottom.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, dry collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the ammonium trifluoroacetate (a temperature below its melting point of ~123-126°C is recommended). Alternatively, a vacuum desiccator can be used.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried ammonium trifluoroacetate on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved ammonium trifluoroacetate.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved salt (g) / Volume of filtered solution (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for ammonium trifluoroacetate and the specific organic solvent being used for detailed safety information.

Visualized Workflows

The solubility of ammonium trifluoroacetate is a key parameter in several common laboratory workflows. The following diagrams, generated using the DOT language, illustrate two such processes.

Caption: A simplified workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: A typical workflow for a reversed-phase HPLC analysis using a mobile phase containing ammonium trifluoroacetate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ammonium trifluoroacetate | C2H4F3NO2 | CID 2724268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Ammonium trifluoroacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Applications of ammonium trifluoroacetate as an additive for elution of chiral acids and bases from derivatized polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Ammonium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA), with the chemical formula CF₃CO₂NH₄, is a versatile salt widely utilized in organic synthesis and analytical chemistry.[1][2][3] Its applications range from being a reagent in the synthesis of fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals, to acting as a mobile-phase additive in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[1][3] Understanding the thermal stability and decomposition profile of ammonium trifluoroacetate is paramount for its safe handling, storage, and effective use in various chemical processes, particularly those requiring elevated temperatures. This technical guide provides an in-depth overview of the thermal behavior of ammonium trifluoroacetate, including its decomposition pathway, quantitative stability data, and standardized experimental protocols for its analysis.

Thermal Decomposition Profile

Ammonium trifluoroacetate is a white crystalline solid at room temperature.[4] Its thermal instability at elevated temperatures is a critical consideration. The primary decomposition pathway involves the dissociation of the salt into its constituent volatile components: ammonia (B1221849) (NH₃) and trifluoroacetic acid (CF₃COOH).[1] This decomposition is a key factor in its application as a volatile buffer in techniques like HPLC-MS, where the mobile phase additives need to be removed in the gas phase to prevent ion suppression.[1][5]

Upon heating, the decomposition can also lead to the release of toxic fumes, including nitrogen oxides and hydrogen fluoride, necessitating careful handling in well-ventilated areas.[4]

Decomposition Pathway

The thermal decomposition of ammonium trifluoroacetate is primarily a reversible acid-base dissociation.

Caption: Primary thermal decomposition pathway of ammonium trifluoroacetate.

Quantitative Thermal Stability Data

The thermal stability of ammonium trifluoroacetate has been characterized by its decomposition temperature. There is some variation in the reported values, which can be influenced by experimental conditions such as heating rate and atmospheric purity. The key thermal data are summarized below.

| Parameter | Value | Reference |

| Decomposition Temperature | > 120 °C | [1] |

| Melting/Decomposition Point | 121-128 °C | [6] |

| Melting/Decomposition Point | 123-125 °C | [7][8] |

| Decomposition Temperature | 205-207 °C | [7] |

Note: The higher decomposition temperature of 205-207°C may represent a secondary decomposition stage or be an outlier. The more commonly cited range for the onset of decomposition is 121-128°C.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of ammonium trifluoroacetate are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative information on mass loss as a function of temperature and the energetics of phase transitions and decomposition, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is a primary method for determining the decomposition temperature and kinetics.

Caption: A typical experimental workflow for TGA of ammonium trifluoroacetate.

-

Instrumentation : A calibrated thermogravimetric analyzer is required.

-

Crucible : Alumina or platinum crucibles are suitable for this analysis.

-

Sample Preparation : A small, accurately weighed sample of ammonium trifluoroacetate (typically 5-10 mg) is placed into the crucible.[9][10]

-

Atmosphere : The analysis is conducted under a controlled, inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 100 mL/min) to prevent oxidative side reactions.[9][10]

-

Temperature Program :

-

Data Analysis : The resulting TGA curve (percent weight loss versus temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve), and the total percentage of mass loss.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Instrumentation : A calibrated differential scanning calorimeter is used.

-

Crucible : The sample is encapsulated in a sealed aluminum pan to contain any evolved gases during decomposition. An empty sealed pan is used as a reference.

-

Sample Preparation : A small, accurately weighed sample (typically 2-5 mg) is placed in the DSC pan.

-

Atmosphere : An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

-

Temperature Program : The sample is heated at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting and decomposition events.

-

Data Analysis : The DSC thermogram (heat flow versus temperature) is analyzed to identify endothermic (melting) and exothermic (decomposition) peaks. The peak temperatures and the area under the peaks (enthalpy change) are determined.

Evolved Gas Analysis (EGA)

To definitively identify the decomposition products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).[11][12] In this setup, the gases evolved during the TGA experiment are transferred to the MS or FTIR for real-time analysis, allowing for the identification of ammonia and trifluoroacetic acid as they are released.

Implications for Drug Development and Research

The thermal lability of ammonium trifluoroacetate has several implications for its use in research and drug development:

-

Reaction Temperature Control : When used as a catalyst or reagent in organic synthesis, the reaction temperature must be carefully controlled to remain below its decomposition point to prevent the formation of byproducts and ensure the intended chemical transformation.[1]

-

Storage : For long-term storage, ammonium trifluoroacetate should be kept in a cool, dry place, away from heat sources to minimize slow decomposition.[1]

-

Safety : The potential for pressure buildup due to the release of gaseous decomposition products in a closed system necessitates the use of adequate ventilation or vented reaction vessels when heating this compound.[1]

-

Analytical Method Development : In HPLC and LC-MS, its volatility is an advantage, but the trifluoroacetate anion can act as a strong ion-pairing agent, which can sometimes lead to ion suppression in mass spectrometry.[5]

Conclusion

Ammonium trifluoroacetate exhibits thermal decomposition at temperatures above 120°C, primarily dissociating into ammonia and trifluoroacetic acid.[1] This behavior is a critical parameter that influences its application in both synthetic and analytical chemistry. A thorough understanding of its thermal properties, obtained through techniques like TGA and DSC, is essential for its safe and effective use in scientific research and drug development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the thermal stability of ammonium trifluoroacetate and related compounds.

References

- 1. Ammonium trifluoroacetate | 3336-58-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 3336-58-1,AMMONIUM TRIFLUOROACETATE | lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. ATFA and TFA for LC-MS? [August 26, 2004] - Chromatography Forum [chromforum.org]

- 6. Ammonium trifluoroacetate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 三氟乙酸铵 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. AMMONIUM TRIFLUOROACETATE | 3336-58-1 [chemicalbook.com]

- 9. libjournals.unca.edu [libjournals.unca.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ammonium Trifluoroacetate (CAS Number: 3336-58-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) trifluoroacetate (B77799) (ATFA), bearing the CAS number 3336-58-1, is a versatile chemical compound with significant applications across various scientific disciplines, including organic synthesis, analytical chemistry, and biochemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in contemporary research and drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

Ammonium trifluoroacetate is a white to off-white crystalline solid. It is the ammonium salt of trifluoroacetic acid and is characterized by its hygroscopic nature.[1] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3336-58-1[2] |

| Molecular Formula | C₂H₄F₃NO₂[2] |

| Linear Formula | CF₃CO₂NH₄ |

| Molecular Weight | 131.05 g/mol [2] |

| InChI Key | YCNIBOIOWCTRCL-UHFFFAOYSA-N[3] |

| SMILES | C(C(=O)O)(F)(F)F.N[3] |

| EC Number | 222-072-4 |

| PubChem CID | 2724268[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder or crystals[1] |

| Melting Point | 123-125 °C (lit.) |

| Boiling Point | 72.2 °C at 760 mmHg[1] |

| Flash Point | 49.9 °C[1] |

| Solubility | Soluble in water (0.1 g/mL at 25 °C, clear, colorless)[5] |

| Density | 1.3887 g/cm³ (estimate)[5] |

| pH | 5-6.5 (10% aqueous solution)[6] |

| Sensitivity | Hygroscopic[5] |

| Decomposition Temperature | Decomposes above 120°C into ammonia (B1221849) and trifluoroacetic acid[7] |

Table 3: Spectroscopic Data

| Spectroscopic Data | Details |

| FT-IR | Conforms to structure[8] |

| ¹H NMR | Consistent with structure[9] |

| ¹³C NMR | Data available through suppliers[6] |

| Mass Spectrometry | Used as an additive for regulating and calibrating new liquid/mass spectrometry systems[10] |

Safety and Handling

Ammonium trifluoroacetate is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[11] It is combustible and should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[6]

Table 4: Hazard and Safety Information

| Hazard Information | Precautionary Statements |

| Signal Word | Warning[11] |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/eye protection/face protectionP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

| WGK (Water Hazard Class) | 3[11] |

Synthesis of Ammonium Trifluoroacetate

The most common method for the synthesis of ammonium trifluoroacetate is the neutralization reaction between trifluoroacetic acid and an ammonium source, such as aqueous ammonia or ammonium carbonate.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

Trifluoroacetic acid (TFA)

-

Ammonium hydroxide (B78521) solution (28-30% NH₃ basis)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, place a calculated amount of trifluoroacetic acid.

-

Cool the flask in an ice bath to dissipate the heat generated during the exothermic reaction.

-

Slowly add a stoichiometric amount of ammonium hydroxide solution to the cooled and stirring trifluoroacetic acid via an addition funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional hour to ensure the reaction goes to completion.

-

Remove the water and any excess volatile reactants under reduced pressure using a rotary evaporator.

-

The resulting white solid is ammonium trifluoroacetate. The product can be further purified by recrystallization if necessary.

-

Dry the final product under vacuum to remove any residual moisture.

Applications in Organic Synthesis

Ammonium trifluoroacetate serves as an efficient catalyst in several organic reactions, most notably in the synthesis of heterocyclic compounds.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are compounds with a wide range of pharmacological activities.[13] Ammonium trifluoroacetate has been shown to be an effective catalyst for this reaction.[5]

Materials:

-

Ethyl acetoacetate (B1235776)

-

Ammonium trifluoroacetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of ammonium trifluoroacetate (e.g., 10 mol%).

-

Add ethanol (10 mL) as the solvent.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Applications in Analytical Chemistry

Ammonium trifluoroacetate is widely used as a mobile phase additive in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly for the separation of chiral compounds and the analysis of peptides.

Chiral Separation by HPLC

Ammonium trifluoroacetate is particularly useful as an eluent additive for the chiral separation of acidic and basic compounds on derivatized polysaccharide stationary phases.[1]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)

Mobile Phase Preparation:

-

Prepare a stock solution of ammonium trifluoroacetate in the organic modifier (e.g., methanol (B129727) or ethanol). A typical concentration is 0.1% (w/v).

-

The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier containing the ammonium trifluoroacetate. The exact ratio will depend on the analyte and the column used and needs to be optimized.

Sample Preparation:

-

Dissolve the racemic amine sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Heptane/Ethanol with 0.1% Ammonium Trifluoroacetate (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a suitable wavelength for the analyte

-

Injection Volume: 10 µL

Applications in Biochemistry and Drug Development

Ammonium trifluoroacetate finds applications in various biochemical assays and is relevant to drug development processes, particularly in the study of protein-ligand interactions and enzyme kinetics. While it is not typically a direct modulator of signaling pathways, its utility in analytical techniques is crucial for studying these processes.

Protein-Ligand Binding Analysis by Mass Spectrometry

Native mass spectrometry is a powerful technique to study non-covalent protein-ligand interactions. Ammonium acetate (B1210297) is a commonly used buffer for these experiments; however, ammonium trifluoroacetate can be employed in specific contexts, particularly when analyzing fluorinated ligands or when its ion-pairing properties are advantageous.

Materials:

-

Purified protein of interest

-

Ligand (e.g., a small molecule inhibitor)

-

Ammonium trifluoroacetate solution (volatile buffer)

-

Nano-electrospray ionization mass spectrometer (nESI-MS)

Procedure:

-

Buffer Exchange: Exchange the purified protein into a volatile buffer solution, such as ammonium trifluoroacetate (typically in the low millimolar range), using size-exclusion chromatography or buffer exchange spin columns.

-

Sample Preparation: Incubate the protein with the ligand at various molar ratios to allow for complex formation.

-

Mass Spectrometry Analysis: Introduce the protein-ligand solution into the nESI-MS. The soft ionization conditions of nESI help to preserve the non-covalent interactions.

-

Data Analysis: Analyze the resulting mass spectra to identify the mass-to-charge ratios of the free protein, free ligand, and the protein-ligand complex. The relative intensities of these species can be used to determine the binding stoichiometry and, in some cases, the dissociation constant (Kd).

Conclusion

Ammonium trifluoroacetate is a valuable and versatile reagent with broad applicability in modern chemical and biochemical research. Its utility as a catalyst in organic synthesis and as a mobile phase additive in advanced analytical techniques makes it an indispensable tool for researchers, scientists, and professionals in the field of drug development. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in the laboratory. Further research into its applications, particularly in the context of complex biological systems, is likely to uncover new and exciting uses for this compound.

References

- 1. lcms.cz [lcms.cz]

- 2. chemscene.com [chemscene.com]

- 3. CAS 3336-58-1: Ammonium trifluoroacetate | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. AMMONIUM TRIFLUOROACETATE | 3336-58-1 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Ammonium trifluoroacetate | 3336-58-1 | Benchchem [benchchem.com]

- 8. Ammonium trifluoroacetate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. americanelements.com [americanelements.com]

- 12. Ammonium trifluoroacetate | C2H4F3NO2 | CID 2724268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ammonium (B1175870) Trifluoroacetate (B77799) Buffer Solutions

Ammonium trifluoroacetate (ATFA) is a salt formed from the neutralization of a strong acid, trifluoroacetic acid (TFA), with a weak base, ammonia (B1221849). Its unique properties, particularly its volatility and buffering capacity, have established it as a critical reagent in modern analytical chemistry. This guide provides a comprehensive overview of the pKa and pH characteristics of ATFA buffer solutions, detailed experimental protocols, and its applications, primarily in the fields of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Core Concepts: pKa and Buffering Action

The effectiveness of a buffer solution is determined by the pKa of its acidic and basic components. The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the acidic and protonated forms of a molecule are present in equal concentrations. A solution exhibits its maximum buffering capacity at a pH equal to its pKa and is generally effective within a range of ±1 pH unit from the pKa.

Ammonium trifluoroacetate is comprised of the trifluoroacetate anion (CF₃COO⁻) and the ammonium cation (NH₄⁺).

-

Trifluoroacetic Acid (TFAH): TFA is a strong carboxylic acid due to the powerful electron-withdrawing effect of its three fluorine atoms. This effect stabilizes the resulting trifluoroacetate anion, making the proton dissociate readily. The pKa of trifluoroacetic acid is approximately 0.5.[1][2]

-

Ammonium Ion (NH₄⁺): The ammonium ion is the conjugate acid of ammonia (NH₃), a weak base. The pKa of the ammonium ion is approximately 9.25.[2][3][4]

The diagram below illustrates the dissociation equilibria for these two components.

References

The Core Mechanism of Ammonium Trifluoroacetate as a Catalyst in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) trifluoroacetate (B77799) (NH4TFA) has emerged as a versatile and efficient catalyst in modern organic synthesis.[1] Its utility is particularly pronounced in multicomponent reactions, where it can significantly enhance reaction rates and improve yields under mild conditions.[1] This technical guide provides an in-depth exploration of the core mechanisms through which NH4TFA exerts its catalytic activity, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. The primary role of NH4TFA is as a mild, in situ source of a Brønsted acid, facilitating key steps in various organic transformations. Its efficacy stems from the ammonium ion acting as a proton donor, while the trifluoroacetate anion is a non-coordinating counterion.

Core Catalytic Principles: A Brønsted Acid in Action

Ammonium trifluoroacetate functions primarily as a Brønsted acid catalyst. In solution, it exists in equilibrium with ammonia (B1221849) and trifluoroacetic acid. The ammonium ion (NH4+) can donate a proton to a substrate, thereby activating it for subsequent nucleophilic attack. This is particularly effective in reactions involving carbonyl compounds, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

The general principle of NH4TFA as a Brønsted acid catalyst can be visualized as follows:

Caption: General mechanism of Brønsted acid catalysis by NH4TFA.

Application in Multicomponent Reactions

NH4TFA has proven to be a highly effective catalyst in several important multicomponent reactions, including the Biginelli and Hantzsch syntheses.

The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities.[2] NH4TFA efficiently catalyzes this reaction, leading to high yields in short reaction times.

Catalytic Mechanism in the Biginelli Reaction:

The catalytic cycle of NH4TFA in the Biginelli reaction is believed to proceed via an iminium intermediate, as proposed by Kappe. The ammonium ion from NH4TFA protonates the aldehyde, activating it for nucleophilic attack by urea. Subsequent dehydration and cyclization steps lead to the final DHPM product.

Caption: Proposed mechanism for the NH4TFA-catalyzed Biginelli reaction.

Quantitative Data for NH4TFA-Mediated Biginelli Reaction:

The following table summarizes the efficiency of NH4TFA in the synthesis of various dihydropyrimidine (B8664642) derivatives. The reactions were carried out under neat conditions at 80°C.

| Entry | Aldehyde (Ar) | β-Ketoester (R1) | X | Time (min) | Yield (%) |

| 4a | Phenyl | CHO | O | 10 | 98 |

| 4b | 3-Methoxyphenyl | CHO | O | 12 | 95 |

| 4c | 3-Carboxyphenyl | CHO | O | 15 | 90 |

| 4d | 3-Nitrophenyl | CHO | O | 10 | 85 |

| 4e | Phenyl | H | O | 10 | 92 |

| 4f | Phenyl | CH3 | S | 20 | 83 |

| 4g | 3-Cyanophenyl | CHO | O | 25 | 78 |

| 4h | 3-Methylphenyl | CHO | O | 20 | 95 |

| 4i | 2-Fluorophenyl | CHO | O | 18 | 70 |

| 4j | 4-Chlorophenyl | H | S | 15 | 75 |

| 4k | 2-Naphthyl | CHO | O | 10 | 90 |

| 4l | Benzyl | CHO | O | 20 | 85 |

| 4m | 2-Hydroxy-5-methoxyphenyl | CHO | O | 28 | 73 |

| 4n | 2-Hydroxy-5-iodophenyl | CHO | O | 60 | 55 |

| Data sourced from a study on ammonium trifluoroacetate-mediated synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[3] |

Experimental Protocol for NH4TFA-Catalyzed Biginelli Reaction:

A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (B124793) (1.5 mmol), and ammonium trifluoroacetate (20 mol%) is heated at 80°C for the time specified in the table. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and quenched with water. The solid product is filtered, washed with cold water, and recrystallized from ethanol (B145695) to afford the pure dihydropyrimidinone.

The Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridine derivatives, which are of great interest in medicinal chemistry. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or an ammonium salt.[4] Ammonium trifluoroacetate can serve as both the nitrogen source and the Brønsted acid catalyst in this reaction.

Catalytic Workflow for the Hantzsch Synthesis:

The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia (from NH4TFA), and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine.

Caption: General workflow for the NH4TFA-catalyzed Hantzsch dihydropyridine synthesis.

Experimental Protocol for Hantzsch Dihydropyridine Synthesis:

A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and ammonium trifluoroacetate (1.2 mmol) in a suitable solvent (e.g., ethanol) or under solvent-free conditions is stirred at a specified temperature (e.g., 60-80°C) until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification, typically by recrystallization.

Synthesis of Tetrahydropyridine (B1245486) Derivatives

Ammonium trifluoroacetate also catalyzes the one-pot synthesis of tetrahydropyridine derivatives from an aldehyde, an amine, and a β-ketoester. The proposed mechanism involves the formation of an enamine and an imine, which then react in a tandem manner.

Proposed Mechanism for Tetrahydropyridine Synthesis:

The catalytic cycle likely begins with the NH4TFA-catalyzed formation of an enamine from the β-ketoester and the amine. Concurrently, the aldehyde and another molecule of the amine form an imine, also catalyzed by the Brønsted acid. A subsequent aza-Diels-Alder reaction or a related tandem sequence between the enamine and the imine leads to the tetrahydropyridine product.

Caption: Proposed mechanistic pathway for the synthesis of tetrahydropyridines.

Computational Insights into Brønsted Acid Catalysis

While specific computational studies on the catalytic mechanism of ammonium trifluoroacetate are not extensively available, density functional theory (DFT) calculations on related Brønsted acid-catalyzed reactions provide valuable insights.[2] These studies generally support the proposed mechanisms where the acid catalyst facilitates the reaction by protonating a substrate, thereby lowering the activation energy of the rate-determining step. For instance, in imine formation, a key step in many of the discussed reactions, computational studies have shown that Brønsted acids stabilize the transition state of the nucleophilic attack of the amine on the protonated carbonyl group. The trifluoroacetate anion, being a weak nucleophile and a poor coordinating agent, is not expected to significantly interfere with the catalytic cycle, allowing the ammonium cation to act as an efficient proton shuttle.

Conclusion

Ammonium trifluoroacetate is a highly effective and versatile Brønsted acid catalyst for a range of organic transformations, particularly multicomponent reactions for the synthesis of heterocyclic compounds. Its catalytic activity is rooted in the ability of the ammonium ion to act as a proton donor, activating electrophiles and facilitating key bond-forming steps. The trifluoroacetate counterion's non-coordinating nature ensures that the catalytic cycle is not inhibited. The use of NH4TFA offers several advantages, including mild reaction conditions, short reaction times, high yields, and operational simplicity, making it an attractive catalyst for both academic research and industrial applications in drug development and fine chemical synthesis. Further computational studies specifically targeting the role of the ammonium trifluoroacetate ion pair in transition state stabilization would provide a more detailed understanding and could pave the way for the design of even more efficient catalytic systems.

References

An In-depth Technical Guide on the Molecular Weight of Ammonium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) trifluoroacetate (B77799) (C₂H₄F₃NO₂) is a salt extensively utilized in organic synthesis, analytical chemistry, and pharmaceutical sciences.[1] A fundamental physicochemical property of any compound is its molecular weight, which is crucial for stoichiometric calculations in chemical reactions, preparation of solutions of specific molarity, and interpretation of mass spectrometry data. This document provides a detailed guide to the molecular weight of ammonium trifluoroacetate, its determination, and the atomic weights of its constituent elements.

Chemical Identity

-

Chemical Name: Ammonium trifluoroacetate[2]

Molecular Weight Determination

The molecular weight of ammonium trifluoroacetate is calculated by summing the atomic weights of its constituent atoms. The molecular formula C₂H₄F₃NO₂ indicates that one molecule of ammonium trifluoroacetate contains:

-

Two Carbon (C) atoms

-

Four Hydrogen (H) atoms

-

Three Fluorine (F) atoms

-

One Nitrogen (N) atom

-

Two Oxygen (O) atoms

The accepted molecular weight for ammonium trifluoroacetate is 131.05 g/mol .[1][3][5][6][7]

Data Presentation: Atomic and Molecular Weights

The following tables summarize the quantitative data used to determine the molecular weight of ammonium trifluoroacetate.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Quantity in Formula | Standard Atomic Weight ( g/mol ) |

|---|---|---|---|

| Carbon | C | 2 | 12.011 |

| Hydrogen | H | 4 | 1.008 |

| Fluorine | F | 3 | 18.998 |

| Nitrogen | N | 1 | 14.007 |

| Oxygen | O | 2 | 15.999 |

Table 2: Calculation of Molecular Weight

| Element | Quantity | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

|---|---|---|---|

| Carbon (C) | 2 | 12.011 | 24.022 |

| Hydrogen (H) | 4 | 1.008 | 4.032 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total Molecular Weight | | | 131.053 |

Note: The calculated value of 131.053 g/mol is often rounded to 131.05 g/mol for practical laboratory use.[1][5][7]

Experimental Protocols: Molecular Weight Verification

While the theoretical molecular weight is calculated from standard atomic weights, it is experimentally confirmed using techniques such as mass spectrometry.

Protocol: Mass Spectrometry Analysis

Objective: To experimentally verify the molecular weight of ammonium trifluoroacetate.

Methodology:

-

Sample Preparation: A dilute solution of ammonium trifluoroacetate is prepared in a suitable solvent, such as methanol (B129727) or water.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for this compound. In negative ion mode, the trifluoroacetate anion ([CF₃COO]⁻) would be detected. In positive ion mode, the ammonium cation ([NH₄]⁺) would be observed.

-

Mass Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting spectrum is analyzed to identify the peak corresponding to the exact mass of the molecule or its constituent ions. The monoisotopic mass of ammonium trifluoroacetate is approximately 131.019413 g/mol .[6]

Visualization of Logical Workflow

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound.

Caption: Workflow for Molecular Weight Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 三氟乙酸铵 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS 3336-58-1: Ammonium trifluoroacetate | CymitQuimica [cymitquimica.com]

- 5. Ammonium trifluoroacetate | C2H4F3NO2 | CID 2724268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application of Ammonium Trifluoroacetate in Reverse-Phase HPLC for Enhanced Peptide Analysis

Abstract

This application note details the use of ammonium (B1175870) trifluoroacetate (B77799) (AFA) as a mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC) for the analysis of peptides. It provides a comprehensive overview of the principles of ion-pairing in peptide separations, compares the performance of AFA with the commonly used trifluoroacetic acid (TFA), and offers detailed protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide analysis workflows, particularly for applications requiring high-sensitivity mass spectrometry (MS) detection.

Introduction: The Role of Ion-Pairing Agents in Peptide RP-HPLC

Reverse-phase HPLC is a cornerstone technique for the separation and analysis of complex peptide mixtures. The retention of peptides on a non-polar stationary phase is primarily driven by their hydrophobicity. However, the presence of ionizable groups (amino and carboxyl termini, and side chains of certain amino acids) can lead to poor peak shapes and unpredictable retention behavior due to interactions with residual silanols on the silica-based stationary phase.

To mitigate these undesirable interactions and achieve sharp, symmetrical peaks, ion-pairing agents are commonly added to the mobile phase.[1] These agents, such as the widely used trifluoroacetic acid (TFA), contain a hydrophobic portion and a charged group.[2] The charged group of the ion-pairing agent interacts with the oppositely charged functional groups on the peptide, effectively neutralizing them and increasing the overall hydrophobicity of the peptide-ion pair complex. This enhanced hydrophobicity leads to stronger retention on the reversed-phase column and improved chromatographic resolution.[3]

While highly effective for UV-based detection, the use of strong ion-pairing agents like TFA presents a significant challenge for mass spectrometry (MS) detection. TFA is a strong acid and a potent ion-pairing agent that can cause significant signal suppression in the electrospray ionization (ESI) source of a mass spectrometer.[4][5] This occurs because the strong ion pair formed between the peptide and the trifluoroacetate anion can persist into the gas phase, neutralizing the peptide's charge and rendering it undetectable by the mass spectrometer.[4]

Ammonium Trifluoroacetate (AFA) as an Alternative Ion-Pairing Reagent

Ammonium trifluoroacetate (AFA) has emerged as a promising alternative to TFA for peptide analysis by RP-HPLC, particularly for applications coupled with mass spectrometry. While both AFA and TFA provide the trifluoroacetate anion (TFA⁻) as the active ion-pairing species in solution, the presence of the ammonium cation (NH₄⁺) in AFA can influence the overall chromatographic and MS performance.

The primary rationale for exploring AFA is to retain the excellent chromatographic properties associated with the trifluoroacetate ion while potentially mitigating the severe ion suppression observed with TFA. Anecdotal evidence from scientific forums suggests that AFA may provide a better MS response compared to other common mobile phase modifiers.

Comparative Performance: AFA vs. TFA

While direct, peer-reviewed comparative studies on AFA and TFA are limited, the following sections summarize the expected and observed performance characteristics based on the fundamental principles of chromatography and mass spectrometry.

Chromatographic Performance

Both AFA and TFA are expected to provide similar chromatographic performance in terms of:

-

Peak Shape and Resolution: The trifluoroacetate anion from both reagents effectively masks the charged sites on peptides, leading to sharp, symmetrical peaks and improved resolution.

-

Retention Time: The ion-pairing mechanism increases the hydrophobicity of peptides, leading to longer retention times compared to mobile phases without an ion-pairing agent. The retention behavior with AFA is anticipated to be comparable to that with TFA at equivalent concentrations of the trifluoroacetate anion.

Mass Spectrometry Performance

The key differentiator between AFA and TFA lies in their impact on MS signal intensity. While the trifluoroacetate anion is the primary cause of ion suppression, the overall composition of the mobile phase additive can influence the extent of this suppression. The ammonium ion in AFA is volatile and MS-compatible. It has been hypothesized that the presence of ammonium ions may help to disrupt the strong peptide-trifluoroacetate ion pairs in the ESI source, leading to a more efficient release of the protonated peptide ions for detection.

A study investigating the mitigation of TFA-induced signal suppression demonstrated that the post-column addition of ammonium hydroxide (B78521) could significantly improve the MS signal by dissociating the neutral analyte-TFA ion pair.[4][5] This suggests that the presence of ammonium ions, as provided by AFA in the mobile phase, could have a similar beneficial effect.

Quantitative Data Summary

The following tables summarize the expected impact of AFA and TFA on key performance parameters in RP-HPLC of peptides. It is important to note that direct quantitative comparisons in the literature are scarce, and these tables are based on established principles and anecdotal observations.

Table 1: Comparison of Mobile Phase Additives for Peptide Analysis

| Parameter | Trifluoroacetic Acid (TFA) | Ammonium Trifluoroacetate (AFA) | Formic Acid (FA) |

| Chromatographic Performance | |||

| Peak Shape | Excellent | Excellent | Good to Moderate |

| Resolution | High | High | Moderate |

| Peptide Retention | Strong | Strong | Weaker |

| Mass Spectrometry Performance | |||

| MS Signal Suppression | Severe | Moderate (Hypothesized) | Low |

| Volatility | High | High | High |

| Suitability for LC-MS | Poor | Potentially Good | Excellent |

Experimental Protocols

This section provides detailed protocols for the preparation and use of AFA-containing mobile phases for peptide analysis by RP-HPLC.

Materials

-

Ammonium trifluoroacetate (AFA), MS-grade (≥99.5% purity)

-

Trifluoroacetic acid (TFA), LC-MS grade

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade (e.g., Milli-Q or equivalent)

-

Reversed-phase HPLC column suitable for peptide analysis (e.g., C18, 300 Å pore size)

-

Standard peptide mixture for system suitability testing

Preparation of Mobile Phases

Mobile Phase A (Aqueous)

-

To prepare a 0.1% (v/v) AFA solution, add 1 mL of AFA to 999 mL of LC-MS grade water.

-

Sonicate the solution for 10 minutes to ensure complete dissolution and degassing.

Mobile Phase B (Organic)

-

To prepare a 0.1% (v/v) AFA solution in acetonitrile, add 1 mL of AFA to 999 mL of LC-MS grade acetonitrile.

-

Sonicate the solution for 10 minutes to degas.

Note: The concentration of AFA can be optimized for specific applications and may range from 0.05% to 0.25%.

RP-HPLC Method for Peptide Separation

-

Column: C18, 300 Å, 2.1 x 150 mm, 1.7 µm

-

Mobile Phase A: 0.1% Ammonium Trifluoroacetate in Water

-

Mobile Phase B: 0.1% Ammonium Trifluoroacetate in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

UV Detection: 214 nm and 280 nm

Gradient Program:

| Time (min) | % B |

| 0.0 | 2 |

| 5.0 | 2 |

| 35.0 | 40 |

| 40.0 | 90 |

| 45.0 | 90 |

| 46.0 | 2 |

| 55.0 | 2 |

Mass Spectrometry Parameters (Example for ESI-QTOF)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Mass Range: m/z 100-2000

Visualizations

Experimental Workflow for Peptide Analysis

Caption: Workflow for peptide analysis using RP-HPLC with AFA.

Logical Relationship of Ion-Pairing in RP-HPLC

Caption: Ion-pairing mechanism in peptide RP-HPLC.

Conclusion

Ammonium trifluoroacetate presents a viable and potentially advantageous alternative to trifluoroacetic acid for the RP-HPLC analysis of peptides, especially when coupled with mass spectrometry. By providing the beneficial chromatographic properties of the trifluoroacetate ion while potentially reducing MS signal suppression, AFA can contribute to more sensitive and robust peptide analysis workflows. The protocols and information provided in this application note serve as a comprehensive guide for researchers looking to implement AFA in their laboratories. Further direct comparative studies are warranted to fully elucidate the quantitative benefits of AFA over TFA in various peptide analysis applications.

References

- 1. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-works.com [bio-works.com]

- 3. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lcms.cz [lcms.cz]

Application Notes and Protocols for Chiral Separations Using Ammonium Trifluoroacetate Mobile Phase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separations are a critical aspect of pharmaceutical development and quality control, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers. The composition of the mobile phase plays a crucial role in achieving optimal chiral recognition and separation. Ammonium (B1175870) trifluoroacetate (B77799) (ATFA) has emerged as a versatile mobile phase additive for the chiral separation of a wide range of compounds, including acidic, basic, and neutral racemates, particularly on polysaccharide-based CSPs.[1]

One of the key advantages of using ATFA is its volatility, which makes it compatible with mass spectrometry (MS) detection, a common requirement in modern analytical workflows.[2] This allows for seamless method transfer from UV to MS detection without the need for significant modifications. Furthermore, ATFA can often be used in a "polar ionic mode" (PIM), typically with methanol (B129727) as the organic solvent, providing a versatile platform for the separation of ionizable compounds.[2] The use of a single, versatile additive for various analyte types can streamline method development, saving both time and resources by avoiding the need for dedicated mobile phases for acidic and basic compounds and reducing the "memory effects" sometimes observed with other additives.[1]

These application notes provide a comprehensive guide to the preparation and use of ammonium trifluoroacetate mobile phases for chiral separations. Detailed protocols, quantitative data from representative separations, and visual workflows are included to assist researchers in successfully implementing this technique.

Data Presentation

The following table summarizes the chromatographic parameters for the chiral separation of representative acidic, basic, and neutral compounds using a mobile phase containing ammonium trifluoroacetate. This data illustrates the broad applicability and effectiveness of ATFA as a mobile phase additive.

| Analyte (Type) | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |

| Ibuprofen (B1674241) (Acidic) | Chiralpak AD | Hexane:Ethanol (B145695) (92:8, v/v) with 0.05% TFA | 1.0 | Data not available | Data not available | Data not available |

| Methamphetamine (Basic) | Astec CHIROBIOTIC V2 (15 cm x 4.6 mm, 5 µm) | Methanol:Water (95:5, v/v) containing 0.05% Ammonium Trifluoroacetate | 1.0 | ~5.5 | ~6.5 | Baseline |

| trans-Stilbene Oxide (Neutral) | Eurocel 01 (250 x 4.6 mm, 5 µm) | Methanol | 1.0 | 5.23 | 6.29 | 1.37 |

Note: While a direct application with ATFA for Ibuprofen was not found, the use of trifluoroacetic acid (TFA) in the mobile phase is a common practice for the chiral separation of acidic compounds like ibuprofen on polysaccharide-based CSPs. The addition of a volatile base like ammonium hydroxide (B78521) would create an in-situ ammonium trifluoroacetate buffer system.[3]

Experimental Protocols

Protocol 1: Preparation of 0.1% (w/v) Ammonium Trifluoroacetate in Methanol

This protocol describes the preparation of 1 L of a 0.1% (w/v) ammonium trifluoroacetate mobile phase in methanol, a common concentration for chiral separations in the polar ionic mode.

Materials:

-

Ammonium trifluoroacetate (ATFA), HPLC grade or higher

-

Methanol, HPLC grade or higher

-

Deionized water, 18.2 MΩ·cm

-

0.22 µm membrane filter

-

Volumetric flask (1 L)

-

Graduated cylinder

-

Analytical balance

-

Sonicator

Procedure:

-

Weighing the ATFA: Accurately weigh 1.0 g of ammonium trifluoroacetate using an analytical balance.

-

Dissolving the ATFA: Transfer the weighed ATFA to a clean 1 L volumetric flask.

-

Adding the Solvent: Add approximately 800 mL of HPLC-grade methanol to the volumetric flask.

-

Sonication: Sonicate the solution for 5-10 minutes, or until the ATFA is completely dissolved.

-

Bringing to Volume: Allow the solution to return to room temperature, then add methanol to the 1 L mark.

-

Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Filtering: Filter the mobile phase through a 0.22 µm membrane filter to remove any particulate matter. This is crucial to protect the HPLC system and column.

-

Degassing: Degas the mobile phase before use, either by sonication, helium sparging, or using an online degasser, to prevent bubble formation in the HPLC system.

Protocol 2: Chiral HPLC Method Development and Analysis

This protocol provides a general workflow for developing a chiral separation method using an ammonium trifluoroacetate mobile phase.

Instrumentation and Columns:

-

An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or MS).

-

A polysaccharide-based chiral stationary phase (e.g., Chiralcel®, Chiralpak®) is often a good starting point.[1]

Initial Screening Conditions:

-

Column Selection: Choose a chiral column known for broad selectivity, such as one based on cellulose (B213188) or amylose (B160209) derivatives.

-

Mobile Phase: Start with the 0.1% (w/v) ATFA in methanol prepared in Protocol 1.

-

Flow Rate: Set the flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

-

Column Temperature: Maintain a constant column temperature, typically starting at 25 °C.

-

Injection Volume: Inject a small volume of the sample (e.g., 5-10 µL).

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the analyte absorbs or with a mass spectrometer.

Method Optimization:

-

If the initial screening does not provide adequate separation, the following parameters can be adjusted:

-

ATFA Concentration: The concentration of ATFA can be varied (e.g., from 0.01% to 0.2% w/v) to modulate retention and selectivity.

-

Organic Solvent: While methanol is common in PIM, other polar organic solvents like ethanol or acetonitrile (B52724) can be evaluated.

-

Water Content: For some applications, the addition of a small amount of water (e.g., up to 10%) to the organic mobile phase can improve peak shape and resolution.

-

Flow Rate: Optimizing the flow rate can improve efficiency and resolution.

-

Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and thus influence selectivity.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the preparation and use of ammonium trifluoroacetate mobile phase for chiral separations.

Caption: Workflow for the preparation of the ammonium trifluoroacetate mobile phase.

Caption: A systematic approach to chiral method development using ATFA.

References

Application Notes and Protocols for Mobile Phase Additives in LC-MS for Protein Identification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mobile phase additives in liquid chromatography-mass spectrometry (LC-MS) for protein identification. The focus is on providing practical guidance and detailed protocols for commonly used additives, while also addressing the specific inquiry regarding ammonium (B1175870) trifluoroacetate (B77799) (AFA).

Introduction: The Role of Mobile Phase Additives in Proteomics

In reversed-phase liquid chromatography (RPLC) coupled with electrospray ionization mass spectrometry (ESI-MS), mobile phase additives are crucial for achieving high-quality protein and peptide separations. These additives serve several functions, including controlling the pH of the mobile phase and acting as ion-pairing agents. An ideal additive should provide sharp chromatographic peaks for high resolution, while also being volatile and not interfering with the ionization process in the mass spectrometer.

However, a significant challenge in proteomics is the trade-off between chromatographic performance and MS sensitivity. Strong ion-pairing agents like trifluoroacetic acid (TFA) yield excellent peak shapes and resolution but are known to cause significant signal suppression in ESI-MS.[1][2][3] Conversely, weaker ion-pairing agents like formic acid (FA) are more compatible with MS detection but often result in broader peaks and poorer chromatographic separation.[3]

Ammonium Trifluoroacetate (AFA) in LC-MS

While ammonium trifluoroacetate (AFA) is of interest, it is not a commonly used mobile phase additive for protein and peptide identification by LC-ESI-MS. The primary reason for this is the presence of the trifluoroacetate (TFA) anion in its composition. The TFA anion is a strong ion-pairing agent that forms stable complexes with positively charged peptides.[1][4] While this is beneficial for chromatographic separation, these neutral ion pairs are detrimental to ESI-MS, as the mass spectrometer detects charged ions. This leads to significant suppression of the analyte signal, a well-documented effect of trifluoroacetic acid.[1][3][4]

There is limited literature on the use of AFA in this context. One study reported that a mobile phase containing 1% (w/w) ammonium trifluoroacetate in methanol (B129727) significantly enhanced the sensitivity of atmospheric pressure chemical ionization (APCI) for the analysis of amino acid and peptide enantiomers.[5] However, APCI is a different ionization technique from the more commonly used ESI for protein identification. Anecdotal reports from online forums are conflicting, with some users suggesting AFA causes ion suppression similar to TFA, while others have observed higher signal intensity in specific applications.[4] Given the lack of established protocols and the strong potential for ion suppression, AFA is not generally recommended for routine protein identification workflows using ESI-MS. Instead, the following well-characterized additives are the industry standard.

Comparative Analysis of Common Mobile Phase Additives

The choice of mobile phase additive has a significant impact on the quality of LC-MS data. The following table summarizes the quantitative effects of the most common additives: trifluoroacetic acid (TFA), formic acid (FA), and a combination of formic acid and ammonium formate (B1220265) (FA/AF).

| Mobile Phase Additive | Typical Concentration | Peak Shape & Resolution | MS Signal Intensity | Key Advantages | Key Disadvantages |

| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Excellent | Low | Superior chromatographic performance, sharp peaks.[3] | Significant ion suppression in ESI-MS.[1][2][3] |

| Formic Acid (FA) | 0.1% (v/v) | Fair to Poor | High | Excellent MS compatibility, minimal ion suppression.[3] | Broader peaks, peak tailing, lower resolution.[3] |

| Formic Acid + Ammonium Formate (FA/AF) | 0.1% FA + 5-10 mM AF | Good to Excellent | High | Improved peak shape over FA alone, good MS sensitivity.[2][3] | Requires preparation of a buffer solution. |

Experimental Protocols

The following are detailed protocols for the preparation and use of the standard mobile phase additives in a typical protein identification workflow.

This protocol is a prerequisite for bottom-up proteomics where proteins are digested into peptides prior to LC-MS analysis.

-

Denaturation, Reduction, and Alkylation:

-

Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea (B33335), 50 mM ammonium bicarbonate).

-

Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature.

-

Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate the free sulfhydryl groups.

-

-

Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

-

Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Quenching and Desalting:

-

Quench the digestion by adding formic acid to a final concentration of 0.1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

-

Mobile Phase A (Aqueous): HPLC-grade water with the chosen additive. Mobile Phase B (Organic): Acetonitrile with the chosen additive.

Protocol 1: Using 0.1% Trifluoroacetic Acid (TFA)

-

Application: For achieving the highest chromatographic resolution, often used when UV detection is primary and MS sensitivity is secondary.

-

Preparation:

-

Mobile Phase A: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade water.

-